1,4-Dioxane dibromide

Description

Structure

3D Structure

Properties

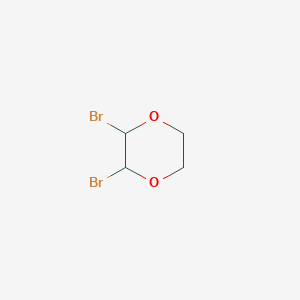

Molecular Formula |

C4H6Br2O2 |

|---|---|

Molecular Weight |

245.90 g/mol |

IUPAC Name |

2,3-dibromo-1,4-dioxane |

InChI |

InChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2 |

InChI Key |

HZDLDQRLDYAQRU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C(O1)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of 1,4-Dioxane Dibromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and preparation of 1,4-Dioxane dibromide, a versatile and solid brominating agent. The document details experimental protocols, quantitative data, and a visual representation of the synthesis pathway, intended for use by professionals in research and development.

This compound is a charge-transfer complex formed between 1,4-dioxane and molecular bromine.[1] This complex is an orange solid that serves as a convenient and safer alternative to handling liquid bromine for various chemical transformations.[2][3] In this complex, the bromine molecule is slightly polarized, with the Br-Br bond being slightly elongated compared to free bromine, which enhances its electrophilicity.[1][4] It has been effectively utilized for the selective α-bromination of ketones and the regioselective bromination of coumarins and other aromatic compounds, often under solvent-free conditions, which simplifies the experimental procedure and improves product purity and yield.[1][4]

Quantitative Data Summary

The following table summarizes the quantitative data from two distinct, yet effective, experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | ||

| 1,4-Dioxane | 8 mL (8.1 g, 92 mmol) | 500 g |

| Bromine | 3 mL (9.3 g, 58.1 mmol) | 990 g |

| Reaction Conditions | ||

| Initial Temperature | Ice-cold (0-5 °C) | Cooled |

| Reaction Time | 2 hours at room temperature after addition | Not specified |

| Product Information | ||

| Appearance | Orange solid | Orange precipitate |

| Yield | 9.3 g (65%) | 94% |

| Melting Point | - | 60 °C |

| Storage | Below 0 °C in a refrigerator | Not specified |

Experimental Protocols

Two primary methods for the laboratory-scale preparation of this compound are detailed below.

Protocol 1: Modified Laboratory Scale Synthesis [2]

This protocol is suitable for generating a moderate quantity of the reagent for laboratory use.

-

Preparation: Chill 8 mL (8.1 g, 92 mmol) of 1,4-dioxane in a flask immersed in an ice-water bath.

-

Reaction: While stirring, add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane. An orange solid will begin to form during the addition.

-

Maturation: Once the bromine addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Isolation: Filter the resulting orange solid and wash it with a small amount of cold dioxane.

-

Drying and Storage: Dry the product in a desiccator under reduced pressure. The final yield is approximately 9.3 g (65%). For long-term stability, store the this compound in a refrigerator at temperatures below 0 °C, where it can be kept for several months.[2]

Protocol 2: Large Scale Synthesis with Aqueous Workup [3]

This method is adapted for producing a larger quantity of the complex and utilizes an aqueous workup.

-

Reaction: To 500 g of 1,4-dioxane, rapidly add 990 g of bromine while cooling the reaction vessel to manage the exothermic reaction.

-

Precipitation: Pour the resulting hot solution into 2 liters of ice-water. This will cause the this compound to precipitate as an orange solid.

-

Isolation: Filter the orange precipitate from the aqueous mixture.

-

Drying: Dry the solid product on a porous plate. This method yields approximately 94% of the desired product with a melting point of 60 °C.[3]

Synthesis Pathway Visualization

The formation of this compound is a straightforward addition reaction where the Lewis basic oxygen atoms of 1,4-dioxane interact with molecular bromine.

Caption: Synthesis of this compound from its precursors.

References

- 1. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. prepchem.com [prepchem.com]

- 4. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of 1,4-Dioxane Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dioxane dibromide (C₄H₈O₂·Br₂), a stable, solid charge-transfer complex of 1,4-dioxane and molecular bromine. This reagent serves as a convenient and safer alternative to liquid bromine for various chemical transformations, particularly in electrophilic bromination reactions. This document details its unique structural characteristics, bonding nature, and includes relevant experimental protocols.

Molecular Structure and Bonding Characteristics

This compound is a 1:1 adduct formed between the Lewis basic oxygen atoms of 1,4-dioxane and the Lewis acidic bromine molecule.[1] The interaction is a prime example of a halogen bond, a directional, non-covalent interaction where a halogen atom acts as an electrophilic species.[2] This charge-transfer interaction between dioxane and bromine is responsible for the compound's characteristic orange color.

The seminal work on its crystal structure was performed by Nobel laureate Odd Hassel in 1954.[3][4] X-ray diffraction studies revealed that the solid-state structure consists of infinite, linear chains of alternating 1,4-dioxane and bromine molecules.[3][5] The 1,4-dioxane molecule adopts a "chair" conformation.[5]

The key feature of the structure is the linear O···Br-Br···O arrangement, where the oxygen atoms of two different dioxane molecules are coordinated to a single bromine molecule.[5] The interaction is strong enough to slightly elongate the intramolecular Br-Br bond to 2.31 Å, compared to 2.28 Å in free molecular bromine, indicating a polarization of the bromine molecule upon complexation.[5] The distance between the dioxane oxygen and the adjacent bromine atom is 2.71 Å, which is significantly shorter than the sum of their van der Waals radii, confirming a strong interaction.[5]

Quantitative Structural Data

The crystallographic data provides precise insights into the geometry of the complex. The following tables summarize the key structural and physical properties.

Table 1: Key Bond Lengths and Angles

| Parameter | Value | Reference |

|---|---|---|

| Br-Br Bond Length | 2.31 Å | [5] |

| O···Br Distance | 2.71 Å | [5] |

| C-C Bond Length | 1.54 Å | [5] |

| C-O Bond Length | 1.41 Å | [5] |

| C-C-O Bond Angle | 111° | [5] |

| C-O-C Bond Angle | 116.5° |[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₄H₈Br₂O₂ | [6] |

| Molecular Weight | 247.91 g/mol | [6] |

| Appearance | Orange / Light yellow to Brown solid | [7] |

| Melting Point | 68 °C | [8] |

| IUPAC Name | 1,4-dioxane;molecular bromine | [6] |

| Synonyms | Dioxane dibromide, Dioxane bromonium bromide |[6] |

Bonding Visualization

The following diagram illustrates the halogen bonding interaction and the resulting chain structure in the solid state, as determined by X-ray crystallography.

Caption: Halogen bonding in the this compound crystal.

Spectroscopic Characteristics

For reference, the spectroscopic data for the parent 1,4-dioxane molecule are provided below. It is expected that upon complexation with bromine, the symmetry of the dioxane molecule would be lowered, potentially leading to more complex spectra. The electron-withdrawing effect of the halogen bond to oxygen would likely shift the signals of the adjacent protons and carbons downfield in NMR spectroscopy.

Table 3: Spectroscopic Data for 1,4-Dioxane (for reference)

| Spectrum | Peak(s) and Assignment | Reference(s) |

|---|---|---|

| ¹H NMR (CDCl₃) | δ ~3.7 ppm (singlet, 8H, -CH₂-) | [9] |

| ¹³C NMR (CDCl₃) | δ ~67.2 ppm (all 4 carbons are equivalent) | [10][11] |

| IR (liquid film) | ~2900-2800 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch) |[12] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[13] All operations should be performed in a well-ventilated fume hood.

Materials:

-

1,4-Dioxane (anhydrous)

-

Bromine

-

Ice-water bath

-

Stirring apparatus

Procedure:

-

Place 1,4-dioxane in a flask and cool it in an ice-water bath under constant stirring.

-

Slowly add a stoichiometric equivalent of bromine dropwise to the cold 1,4-dioxane.

-

An orange-colored solid precipitate will form upon the addition of bromine.

-

After the complete addition of bromine, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Filter the resulting orange solid and wash it with a small amount of cold 1,4-dioxane to remove any unreacted starting materials.

-

Dry the product under reduced pressure in a desiccator.

-

The resulting this compound should be stored at or below 0 °C in a tightly sealed container to ensure stability.

Synthesis Workflow Diagram

The following diagram outlines the logical workflow for the preparation of this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is primarily used as an electrophilic brominating agent.[13] The complexation to dioxane moderates the reactivity of bromine, making it a milder and more selective reagent compared to liquid Br₂. It is particularly effective for the α-bromination of aldehydes and ketones and for the bromination of activated aromatic compounds like phenols and anilines.[13]

General Mechanism: Electrophilic Aromatic Substitution

The complex serves as a source of electrophilic bromine. The reaction with an activated aromatic ring, such as phenol, proceeds via the standard electrophilic aromatic substitution mechanism.

Caption: General mechanism for electrophilic aromatic bromination.

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] The Structure of Bromine 1,4-Dioxanate. | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Bromine - 1,4-Dioxane Complex 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. docbrown.info [docbrown.info]

- 10. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 1,4-Dioxane(123-91-1) 13C NMR [m.chemicalbook.com]

- 12. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. BROMINE-1,4-DIOXANE COMPLEX | 15481-39-7 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 1,4-Dioxane Dibromide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: 1,4-Dioxane Dibromide as a Brominating Agent

This compound is a stable, crystalline complex formed between 1,4-dioxane and molecular bromine. This orange solid serves as a convenient and safer alternative to handling liquid bromine, acting as an effective electrophilic brominating agent for a variety of organic substrates. Its utility is particularly noted in the bromination of activated aromatic systems, such as phenols and anilines, as well as in the α-bromination of ketones and the bromination of alkenes and activated heterocycles like coumarins.

The reactivity of this compound stems from the formation of a charge-transfer complex. In this complex, the dioxane molecule donates electron density to the bromine molecule, leading to a polarization and slight elongation of the Br-Br bond. This polarization enhances the electrophilicity of one of the bromine atoms, making it more susceptible to attack by nucleophiles. The Br-Br bond length in the complex is reported to be 0.231 nm, which is slightly longer than the 0.228 nm bond length in molecular bromine, underscoring this polarization.

Mechanism of Action: Reaction Pathways

The mechanism of action of this compound is dependent on the nature of the substrate. The primary pathways involve electrophilic aromatic substitution, α-bromination of carbonyl compounds, and electrophilic addition to alkenes.

Electrophilic Aromatic Substitution of Phenols

Phenols, being highly activated aromatic compounds, readily undergo electrophilic substitution with this compound. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. The reaction proceeds through the classical arenium ion intermediate.

Caption: Electrophilic Aromatic Substitution of Phenol.

α-Bromination of Ketones

The α-bromination of ketones by this compound proceeds via an enol or enolate intermediate. In the presence of an acid catalyst, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine.

Caption: α-Bromination of a Ketone via an Enol Intermediate.

Bromination of Coumarins

The bromination of coumarins with this compound can result in either electrophilic addition to the double bond of the lactone ring or electrophilic substitution on the aromatic ring, depending on the substituents present. For unsubstituted coumarin, electrophilic addition occurs. For coumarins with electron-donating groups on the aromatic ring, electrophilic aromatic substitution is favored.[1]

References

In-Depth Technical Guide to the Physical Characteristics of Solid 1,4-Dioxane Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane dibromide is a heterocyclic organic compound with the molecular formula C₄H₈Br₂O₂. It exists as a stable, orange-colored solid at room temperature and is recognized for its utility as a mild and efficient brominating agent in various organic syntheses. This technical guide provides a comprehensive overview of the key physical characteristics of solid this compound, supported by experimental protocols and graphical representations of relevant workflows.

Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in Table 1.

| Property | Value |

| Appearance | Orange to light yellow to brown powder/crystal |

| Molecular Formula | C₄H₈Br₂O₂ |

| Molecular Weight | 247.91 g/mol |

| Melting Point | 60-70 °C (decomposes above 95°C)[1][2] |

| Solubility | See Table 2 |

| Crystal Structure | Forms an endless chain of alternating 1,4-dioxane and bromine molecules[3] |

Table 1: Summary of Physical and Chemical Properties of this compound

Solubility Profile

The solubility of this compound is a critical factor in its application as a reagent. It is moderately soluble in a range of organic solvents. A qualitative summary of its solubility is provided in Table 2.

| Solvent | Solubility |

| 1,4-Dioxane | Miscible[1] |

| Chloroform | Moderately soluble[2] |

| 1,2-Dichloroethane | Moderately soluble[2] |

| Carbon tetrachloride | Moderately soluble[2] |

| Ether | Less soluble[2] |

| Water | Less soluble[2] |

| Methanol | Soluble |

Table 2: Qualitative Solubility of this compound

Crystal Structure

The crystal structure of the 1:1 adduct of 1,4-dioxane and bromine was first reported by Odd Hassel in 1954.[3] The structure is characterized by an endless chain of alternating 1,4-dioxane and bromine molecules.[3] This arrangement is a foundational example of a halogen-bonded complex.[3] The oxygen atoms of the dioxane molecule act as halogen bond acceptors, interacting with the bromine molecules.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the preparation of this compound is through the direct reaction of bromine with 1,4-dioxane.

Materials:

-

1,4-Dioxane (ice-cold)

-

Bromine

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus

-

Desiccator

Procedure:

-

In a flask equipped with a stirrer and placed in an ice-water bath, add 8 mL (8.1 g, 92 mmol) of ice-cold 1,4-dioxane.

-

While stirring vigorously, add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane. An orange-colored solid will begin to precipitate.

-

After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Filter the resulting orange product and wash it with a small amount of cold 1,4-dioxane.

-

Dry the solid product in a desiccator under reduced pressure.

-

The typical yield of the orange product is approximately 9.3 g (65%).

-

For long-term storage, the product should be kept in a refrigerator at a temperature below 0 °C.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

This comprehensive guide provides essential information on the physical characteristics of solid this compound, intended to support researchers and professionals in its safe and effective use.

References

Stability and Storage of 1,4-Dioxane Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1,4-Dioxane dibromide. Understanding these parameters is critical for ensuring the compound's integrity, maximizing its shelf-life, and ensuring safety in a laboratory setting. This guide synthesizes available data on the compound's properties, decomposition pathways, and handling procedures, offering detailed experimental protocols for stability assessment.

Chemical and Physical Properties

This compound (CAS No. 15481-39-7), also known as dioxane dibromide, is a complex of 1,4-dioxane and bromine.[1] It is a solid, orange-colored substance that serves as a useful brominating agent in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H8Br2O2 | [1] |

| Molecular Weight | 247.91 g/mol | [1] |

| Appearance | Orange-coloured solid | [2] |

| Melting Point | 60-61 °C | [3] |

| Solubility | Moderately soluble in dioxane, chloroform, 1,2-dichloroethane, or carbon tetrachloride; less soluble in ether and water. | [4] |

Stability Profile

This compound is considered stable under normal, recommended storage conditions.[2][5] However, its stability is influenced by several factors, including temperature, moisture, and exposure to incompatible materials.

Thermal Stability

While specific quantitative data on the thermal decomposition of this compound is limited, the parent compound, 1,4-dioxane, is thermally stable at temperatures between 300-350°C for 80-100 minutes.[6][7] Above this temperature range, thermal cracking occurs.[6][7] It is crucial to avoid exposing this compound to high temperatures, open flames, hot surfaces, and other sources of ignition.[5]

Hygroscopicity and Hydrolysis

This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][5] Exposure to moist air or water should be avoided.[2][5] Hydrolysis of the compound in water occurs over several days at room temperature and more rapidly when heated.[4]

Long-term Stability

When stored under optimal conditions, this compound has been shown to be stable for several months. Specifically, it can be stored in a refrigerator at temperatures below 0°C for an extended period.[2]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and scientific literature.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Store in a refrigerator at < 0°C. Keep cool. | To minimize thermal degradation and maintain long-term stability. | [2] |

| Atmosphere | Store in a dry, well-ventilated place. | To prevent absorption of moisture due to its hygroscopic nature. | [2][5] |

| Container | Keep container tightly closed. | To prevent exposure to moisture and air. | [2][5] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and foodstuffs. | To prevent hazardous reactions and decomposition. | [2][5] |

Decomposition Pathways and Hazardous Products

Upon decomposition, this compound can release hazardous substances. The primary hazardous decomposition products identified are:

Decomposition can be initiated by exposure to high temperatures, moisture, or incompatible materials. The reaction with water leads to hydrolysis, while contact with strong acids can also promote degradation.

Caption: Decomposition pathway of this compound.

Experimental Protocols for Stability Assessment

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Aliquot at least three different batches of this compound into tightly sealed, appropriate containers (e.g., amber glass vials).

-

Storage: Place the samples in a refrigerator maintained at a constant temperature of ≤ 0°C.

-

Testing Intervals: Analyze the samples at initial (time 0), 3, 6, 9, 12, 18, 24, and 36 months.

-

Analytical Tests: At each interval, perform the following tests:

-

Appearance: Visual inspection for any change in color or physical state.

-

Assay (Purity): Use a validated HPLC or GC method to determine the percentage of the active substance.

-

Degradation Products: Quantify any significant degradation products using the same chromatographic method.

-

Water Content: Determine the water content by Karl Fischer titration to assess hygroscopicity.

-

Caption: Workflow for a long-term stability study.

Accelerated Stability Study

Objective: To predict the long-term stability of this compound by subjecting it to elevated stress conditions.

Methodology:

-

Sample Preparation: Prepare samples as described in the long-term stability study.

-

Storage: Place the samples in a stability chamber at an elevated temperature and controlled humidity (e.g., 25°C/60% RH or 40°C/75% RH).

-

Testing Intervals: Analyze the samples at initial (time 0), 1, 3, and 6 months.

-

Analytical Tests: Perform the same analytical tests as in the long-term study. The data can be used to model degradation kinetics and predict shelf-life under recommended storage conditions.

Caption: Workflow for an accelerated stability study.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under harsh conditions.

Methodology:

-

Stress Conditions: Subject samples of this compound to various stress conditions, including:

-

Heat: Expose to high temperatures (e.g., 60°C, 80°C).

-

Acid/Base Hydrolysis: Treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H2O2).

-

Photostability: Expose to UV and visible light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a stability-indicating method (e.g., HPLC with a photodiode array detector or LC-MS) to identify and characterize the degradation products.

Handling and Safety Precautions

Due to the hazardous nature of this compound and its decomposition products, appropriate safety measures must be followed.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools.[2]

-

Handling: Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By adhering to the storage conditions and handling procedures outlined in this guide, researchers can ensure the stability and safe use of this compound in their work. The provided experimental protocols offer a framework for conducting thorough stability assessments to further characterize this important reagent.

References

- 1. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures - Skrebets - Russian Journal of Physical Chemistry B [journal-vniispk.ru]

1,4-Dioxane Dibromide: An In-depth Technical Guide to its Role as an Electrophilic Bromine Source

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dioxane dibromide, a stable, crystalline complex of 1,4-dioxane and bromine, serves as a convenient and effective source of electrophilic bromine for a variety of organic transformations. This guide provides a comprehensive overview of its properties, preparation, and applications in electrophilic bromination reactions. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented to facilitate its use in research and development settings. The reagent offers a safer and more manageable alternative to liquid bromine, demonstrating high efficiency in the bromination of a diverse range of substrates, including coumarins, aromatic compounds, and ketones.

Introduction

Electrophilic bromination is a fundamental transformation in organic synthesis, enabling the introduction of bromine atoms into molecules, which can then serve as versatile handles for further functionalization. While molecular bromine (Br₂) is a powerful brominating agent, its high reactivity, corrosiveness, and hazardous nature pose significant challenges in handling and application.[1][2] this compound (DD) has emerged as a valuable alternative, offering a solid, stable, and easily handled source of electrophilic bromine.[3][4] The complex is believed to generate a polarized bromine molecule, enhancing its electrophilicity and facilitating controlled bromination reactions.[4] This guide explores the utility of this compound in various bromination reactions, providing practical information for its application in a laboratory setting.

Properties and Preparation of this compound

This compound is an orange-colored solid with a melting point of 61–62 °C.[4] It is a 1:1 complex of 1,4-dioxane and bromine. The Br-Br bond in the complex is slightly elongated (0.231 nm) compared to molecular bromine (0.228 nm), indicating a degree of polarization that contributes to its reactivity as an electrophilic bromine source.[4]

Experimental Protocol: Preparation of this compound[2][5]

This procedure describes the synthesis of this compound from bromine and 1,4-dioxane.

Materials:

-

Bromine

-

1,4-Dioxane, ice-cold

Procedure:

-

To ice-cold 1,4-dioxane (8 mL, 8.1 g, 92 mmol), slowly add bromine (3 mL, 9.3 g, 58.1 mmol) dropwise with constant stirring.

-

An orange-colored solid will precipitate during the addition.

-

After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Filter the resulting orange solid and wash it with a small amount of cold 1,4-dioxane.

-

Dry the product in a desiccator under reduced pressure.

-

The typical yield of this compound is approximately 65% (9.3 g).[2]

-

Store the product in a refrigerator at a temperature below 0 °C to ensure its stability over several months.[2]

Safety Precautions:

-

Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

1,4-Dioxane is flammable and a suspected carcinogen. Handle with care and avoid inhalation or skin contact.

Data Presentation: Electrophilic Bromination with this compound

This compound has been successfully employed for the bromination of a variety of substrates. The following tables summarize the reaction conditions and yields for different classes of compounds.

Bromination of Substituted Coumarins

The solvent-free bromination of substituted coumarins with this compound at room temperature provides a simple and efficient method for the synthesis of brominated coumarins.[4]

| Entry | Substrate | Molar Equiv. of DD | Reaction Time (h) | Product | Yield (%) |

| 1 | 7-Methoxycoumarin | 1.1 | 1.5 | 3-Bromo-7-methoxycoumarin | 85 |

| 2 | 7-Hydroxy-4-methylcoumarin | 1.1 | 2.0 | 3-Bromo-7-hydroxy-4-methylcoumarin | 92 |

| 3 | 6-Methylcoumarin | 1.1 | 3.0 | 3-Bromo-6-methylcoumarin | 78 |

| 4 | 7,8-Benzocoumarin | 1.1 | 2.5 | 3-Bromo-7,8-benzocoumarin | 82 |

| 5 | Unsubstituted Coumarin | 1.2 | 2.0 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |

Data sourced from Chaudhuri et al., Beilstein J. Org. Chem. 2012, 8, 323–329.[4]

α-Bromination of Ketones

This compound is an effective reagent for the selective α-bromination of enolizable ketones. The reaction often proceeds under mild conditions.

| Entry | Substrate | Solvent | Reaction Conditions | Product | Yield (%) |

| 1 | Acetophenone | 1,4-Dioxane | HBr (cat.), RT | 2-Bromo-1-phenylethanone | 99[1] |

| 2 | 4-Chloroacetophenone | Acetic Acid | 90 °C, 3 h | 2-Bromo-1-(4-chlorophenyl)ethanone | 85[5] |

| 3 | 4-Bromoacetophenone | Acetic Acid | 90 °C, 3 h | 2-Bromo-1-(4-bromophenyl)ethanone | 78[5] |

| 4 | 4-Iodoacetophenone | Acetic Acid | 90 °C, 3 h | 2-Bromo-1-(4-iodophenyl)ethanone | 66[5] |

Note: Yields for entries 2-4 were obtained using pyridine hydrobromide perbromide, a related brominating agent, but are indicative of the feasibility of such transformations.

Experimental Protocols

The following protocols provide detailed methodologies for key bromination reactions using this compound.

General Procedure for Solvent-Free Bromination of Substituted Coumarins[2]

Materials:

-

Substituted coumarin

-

This compound

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Water

Procedure:

-

In an open vessel fitted with a CaCl₂ drying tube, place the neat substrate (5 mmol) and cool to 0-5 °C using an ice-water bath.

-

Add this compound in portions according to the required stoichiometry (see Table 3.1).

-

Thoroughly mix the reactants with a glass rod.

-

Allow the mixture to warm to ambient temperature and let it stand for the specified time under anhydrous conditions.

-

Perform the entire operation in a fume hood to vent the liberated hydrogen bromide fumes.

-

After the reaction is complete, add crushed ice to the reaction mixture and stir well.

-

Filter the solid product, wash successively with saturated aqueous sodium bicarbonate solution and water, and then dry to obtain the crude product.

-

Purify the product by column chromatography on silica gel or alumina, followed by crystallization.

α-Bromination of Acetophenone[1]

Materials:

-

Acetophenone

-

1,4-Dioxane

-

Hydrogen bromide (catalytic amount)

-

Bromine (or this compound)

Procedure:

-

Dissolve acetophenone in 1,4-dioxane.

-

Add a catalytic amount of hydrogen bromide to the solution.

-

Slowly add a solution of bromine in 1,4-dioxane (or solid this compound) to the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or recrystallization.

Reaction Mechanisms and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the bromination of different substrates using this compound.

Electrophilic Aromatic Substitution of Phenol

The bromination of phenols proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions.

Caption: Electrophilic aromatic substitution of phenol.

α-Bromination of an Enolizable Ketone

The α-bromination of ketones proceeds through an enol or enolate intermediate. Under acidic conditions, the reaction is catalyzed by the formation of the enol tautomer.[6]

Caption: α-Bromination of an enolizable ketone.

Electrophilic Addition to an Alkene

The addition of bromine to an alkene proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.[7]

Caption: Electrophilic addition of bromine to an alkene.

Conclusion

This compound is a versatile and user-friendly reagent for electrophilic bromination. Its solid nature and stability make it a safer alternative to liquid bromine, while its reactivity allows for the efficient bromination of a wide range of organic substrates. The methodologies and data presented in this guide demonstrate its utility in modern organic synthesis, providing researchers and drug development professionals with a valuable tool for the preparation of brominated intermediates. The solvent-free conditions often employed with this reagent also align with the principles of green chemistry, further enhancing its appeal.

References

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: Solvent-Free Bromination with 1,4-Dioxane Dibromide

Introduction

In the realm of organic synthesis, bromination is a fundamental transformation for the introduction of bromine atoms into organic molecules, creating versatile intermediates for further functionalization. Traditional bromination methods often employ hazardous reagents like liquid bromine and chlorinated solvents, posing significant environmental and safety concerns. The principles of green chemistry encourage the development of safer and more sustainable synthetic methodologies. To this end, solvent-free reactions and the use of solid brominating agents have gained considerable attention.

1,4-Dioxane dibromide (DD) is a stable, orange solid that serves as a convenient and safer alternative to liquid bromine.[1][2] It is a complex of 1,4-dioxane and bromine, containing approximately 63.6% bromine by weight.[1] This reagent has proven to be highly effective for the regioselective bromination of a variety of organic substrates under solvent-free conditions.[1][3][4][5] The solvent-free approach offers several advantages, including operational simplicity, reduced reaction times, high yields, and a significant reduction in toxic waste generation.[1][6]

These application notes provide a detailed protocol for the preparation of this compound and its application in the solvent-free bromination of organic compounds, with a specific focus on the bromination of substituted coumarins as a representative example.

Applications

The solvent-free bromination protocol using this compound is applicable to a range of substrates, including:

-

Coumarins: Regioselective bromination of the heterocyclic ring.[1][3][4][5]

-

Phenols and Anilines: Predominantly para-selective monobromination of activated aromatic rings.[6]

-

Ketones: Selective α-bromination.[1]

The outcome of the reaction can be influenced by the electronic nature and position of substituents on the substrate.[1][5] For instance, coumarins with electron-withdrawing groups may not react under these conditions.[1]

Data Presentation

The following table summarizes the results of the solvent-free bromination of various substituted coumarins with this compound at room temperature.[1]

| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |

| 1 | Coumarin | 1.1 | 2 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 76 |

| 2 | 4-Methylcoumarin | 1.1 | 1 | 3-Bromo-4-methylcoumarin | 95 |

| 3 | 4-Phenylcoumarin | 1.1 | 1.5 | 3-Bromo-4-phenylcoumarin | 92 |

| 4 | 7-Methoxycoumarin | 1.1 | 0.5 | 3-Bromo-7-methoxycoumarin | 94 |

| 5 | 7-Hydroxy-4-methylcoumarin | 2.2 | 1.5 | 3,6-Dibromo-7-hydroxy-4-methylcoumarin | 88 |

| 6 | 6-Methylcoumarin | 1.1 | 1.5 | 3-Bromo-6-methylcoumarin | 90 |

| 7 | 6-Chlorocoumarin | 1.1 | 2 | 3-Bromo-6-chlorocoumarin | 85 |

| 8 | 7-Methoxy-4-phenylcoumarin | 1.1 | 1 | 3-Bromo-7-methoxy-4-phenylcoumarin | 93 |

Reactions were carried out with 5 mmol of substrate. Yield refers to the pure, isolated product.[1]

Experimental Protocols

Preparation of this compound

This protocol is adapted from a reported procedure with slight modifications.[2]

Materials:

-

1,4-Dioxane (ice-cold)

-

Bromine

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Desiccator

Procedure:

-

In a fume hood, add bromine (e.g., 3 mL, 58.1 mmol) dropwise to ice-cold 1,4-dioxane (e.g., 8 mL, 92 mmol) with constant stirring.

-

An orange-colored solid will precipitate during the addition.

-

After the complete addition of bromine, continue stirring the mixture at room temperature for an additional 2 hours.

-

Filter the resulting orange solid and wash it with a small amount of cold dioxane.

-

Dry the product in a desiccator under reduced pressure.

-

The typical yield is around 65%.[2]

-

Store the prepared this compound in a tightly sealed container in a refrigerator below 0 °C.[2] The reagent is stable for several months under these conditions.[2]

General Protocol for Solvent-Free Bromination

This general procedure is based on the solvent-free bromination of substituted coumarins.[2]

Materials:

-

Substrate (e.g., substituted coumarin)

-

This compound (prepared as above)

-

Open reaction vessel (e.g., a beaker or flask)

-

CaCl₂ drying tube

-

Spatula or glass rod for mixing

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Filtration apparatus

Procedure:

-

Reaction Setup: Place the substrate (e.g., 5 mmol) in an open vessel and cool it to 0-5 °C using an ice-water bath.

-

Reagent Addition: In a fume hood, add the required stoichiometric amount of this compound in portions to the cooled substrate.[2] The entire operation should be carried out in a fume cupboard to safely vent the liberated hydrogen bromide gas.[2]

-

Mixing: Thoroughly mix the solid reactants using a spatula or a spoon-headed glass rod.[2]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and let it stand for the time specified for the particular substrate (refer to the data table or optimize as needed).[2] The vessel should be fitted with a CaCl₂ drying tube to maintain anhydrous conditions.[2]

-

Work-up: Upon completion of the reaction (as monitored by TLC, if necessary), add crushed ice to the reaction mixture and stir well.[2]

-

Isolation: Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and then with water.[2]

-

Drying and Purification: Dry the crude product. The product obtained is often in a nearly pure form.[2] If necessary, further purify the product by column chromatography on silica gel or alumina, followed by crystallization.[2]

Safety Precautions

-

Handling this compound: this compound is a source of bromine and should be handled with care. Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[9][10]

-

Fume Hood: All operations involving the preparation and use of this compound must be conducted in a certified chemical fume hood.[2][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (butyl gloves are recommended).[11][12]

-

Hydrogen Bromide Gas: The reaction liberates hydrogen bromide gas, which is corrosive and toxic. Ensure adequate ventilation and proper handling within a fume hood.[2]

-

Spills: In case of a spill, evacuate the area and use an inert absorbent material for containment.[11]

-

First Aid:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.[10][11]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

-

Workflow Diagram

Caption: Experimental workflow for the preparation of this compound and its use in solvent-free bromination.

Conclusion

The use of this compound for solvent-free bromination presents a simple, efficient, and environmentally conscious alternative to traditional methods.[1] This protocol is particularly effective for the regioselective bromination of activated aromatic systems like coumarins, offering high yields and procedural simplicity.[1][3][5] The ease of preparation and handling of the solid reagent, coupled with the elimination of organic solvents, makes this a valuable technique for researchers in synthetic chemistry and drug development.

References

- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. [PDF] Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions | Semantic Scholar [semanticscholar.org]

- 5. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BROMINE-1,4-DIOXANE COMPLEX - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. wcu.edu [wcu.edu]

Application Notes and Protocols: 1,4-Dioxane Dibromide in the Synthesis of Brominated Coumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated coumarins are a significant class of heterocyclic compounds widely utilized as synthetic intermediates and possessing a range of biological activities. Their applications span from precursors for photosensitizing furocoumarins to agents with insecticidal, fungicidal, and potential anticancer and anticoagulant properties.[1][2] The regioselective introduction of bromine onto the coumarin scaffold is a critical step in the synthesis of these valuable molecules. Traditional brominating agents often involve harsh reaction conditions, toxic solvents, and lack of selectivity.

1,4-Dioxane dibromide has emerged as a stable, solid, and efficient reagent for the regioselective bromination of substituted coumarins.[1][3][4] A key advantage of this reagent is the ability to perform the reaction under solvent-free conditions, which aligns with the principles of green chemistry by minimizing hazardous waste.[1][3][4][5] This methodology offers several benefits, including the use of a stoichiometric amount of the reagent, a simple experimental procedure, and an easy work-up.[1]

Data Presentation

The solvent-free bromination of various substituted coumarins using this compound demonstrates high efficiency and regioselectivity. The reaction outcomes are influenced by the nature and position of substituents on the coumarin ring.

| Entry | Substrate | Molar Equiv. of this compound | Product | Time (h) | Yield (%) |

| 1 | Coumarin | 1.2 | trans-3,4-Dibromo-3,4-dihydrocoumarin | 2.0 | 76 |

| 2 | 6-Methylcoumarin | 1.2 | 3-Bromo-6-methylcoumarin | 2.0 | 82 |

| 3 | 7-Methoxy-4-methylcoumarin | 1.2 | 3-Bromo-7-methoxy-4-methylcoumarin | 3.0 | 84 |

| 4 | 7-Hydroxy-4-methylcoumarin | 1.2 | 3-Bromo-7-hydroxy-4-methylcoumarin | 3.0 | 85 |

| 5 | 4-Methylcoumarin | 1.2 | 3-Bromo-4-methylcoumarin | 2.5 | 80 |

| 6 | 6-Chlorocoumarin | 1.2 | 3-Bromo-6-chlorocoumarin | 2.5 | 78 |

| 7 | 8-Methoxycoumarin | 1.2 | 3-Bromo-8-methoxycoumarin | 3.0 | 79 |

Table 1: Summary of solvent-free bromination of substituted coumarins with this compound.[2]

Experimental Protocols

Preparation of this compound

This protocol is adapted from a reported procedure with slight modifications.[6]

Materials:

-

Dioxane

-

Bromine

-

Ice-water bath

Procedure:

-

Cool 8 mL (8.1 g, 92 mmol) of dioxane in an ice-water bath.

-

Slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane with continuous stirring. An orange-colored solid will precipitate.

-

After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Filter the resulting orange solid product and wash it with a small amount of dioxane.

-

Dry the product in a desiccator under reduced pressure. The typical yield is around 9.3 g (65%).

-

Store the stable this compound in a refrigerator below 0 °C for several months.[6]

General Protocol for Solvent-Free Bromination of Substituted Coumarins

This general procedure is for the solvent-free bromination of substituted coumarins using this compound.[6]

Materials:

-

Substituted coumarin (5 mmol)

-

This compound (stoichiometric amount as per Table 1)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Open vessel with a CaCl2 drying tube

-

Spoon-headed glass rod

Procedure:

-

Place the neat substituted coumarin (5 mmol) in an open vessel fitted with a CaCl2 drying tube and cool it to 0-5 °C using an ice-water bath.

-

Add the required stoichiometric amount of this compound in portions to the cooled substrate.

-

Thoroughly mix the reactants with a spoon-headed glass rod.

-

Allow the reaction mixture to gradually reach ambient temperature and let it stand for the time specified in Table 1 under anhydrous conditions. Note: This entire operation should be conducted inside a fume hood to safely vent the liberated hydrogen bromide fumes.[6]

-

After the stipulated reaction time, add crushed ice to the reaction mixture and stir well until the solid product settles.

-

Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and then with water.[6]

-

Dry the product to obtain a nearly pure compound.

-

Further purification can be achieved by column chromatography on silica gel or alumina, followed by crystallization.[6]

Signaling Pathway and Logical Relationships

Anticoagulant Activity of Brominated Coumarins

Certain brominated coumarins exhibit anticoagulant properties by acting as antagonists to Vitamin K.[4] They inhibit the enzyme Vitamin K epoxide reductase, which is crucial for the Vitamin K cycle. This cycle is essential for the post-translational carboxylation of glutamate residues in several blood clotting factors (II, VII, IX, and X), a process that is necessary for their biological activity. By inhibiting this enzyme, brominated coumarins block the regeneration of the active form of Vitamin K, leading to the production of under-carboxylated and inactive clotting factors, thus exerting their anticoagulant effect.[4]

Caption: Inhibition of the Vitamin K cycle by brominated coumarins.

Experimental Workflow for Synthesis of Brominated Coumarins

The general workflow for the synthesis of brominated coumarins using this compound is a straightforward process that can be completed in a standard laboratory setting.

References

- 1. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 2. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application of 1,4-Dioxane Dibromide in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-Dioxane dibromide in the synthesis of key pharmaceutical intermediates. This compound is a stable, solid, and safe-to-handle brominating agent, making it a valuable reagent in medicinal chemistry for the preparation of bioactive molecules. Its applications primarily revolve around the electrophilic bromination of various organic substrates, leading to the formation of precursors for a range of therapeutic agents.

Synthesis of Brominated Coumarins

Brominated coumarins are a class of compounds with significant biological and pharmaceutical importance.[1] They serve as precursors for furocoumarins and dihydrofurocoumarins, which are utilized as photosensitizers and chemotherapeutic agents for skin diseases.[1] this compound offers an efficient and regioselective method for the bromination of substituted coumarins, often under solvent-free conditions, which aligns with the principles of green chemistry.[1]

Quantitative Data for Bromination of Substituted Coumarins

| Entry | Substrate | Molar Equiv. of this compound | Product | Reaction Time (h) | Yield (%) |

| 1 | Unsubstituted Coumarin | 1.2 | 3,4-Dibromo-3,4-dihydrocoumarin | 0.5 | 76 |

| 2 | 7-Methylcoumarin | 1.2 | 3-Bromo-7-methylcoumarin | 2.0 | 85 |

| 3 | 6-Methylcoumarin | 1.2 | 3-Bromo-6-methylcoumarin | 2.0 | 79 |

| 4 | 7-Methoxycoumarin | 1.2 | 3-Bromo-7-methoxycoumarin | 3.0 | 84 |

| 5 | 6-Chlorocoumarin | 1.2 | 3-Bromo-6-chlorocoumarin | 4.0 | 72 |

| 6 | 7-Hydroxycoumarin | 1.5 | 3,8-Dibromo-7-hydroxycoumarin | 3.0 | 79 |

Experimental Protocol: Solvent-Free Bromination of Substituted Coumarins

Materials:

-

Substituted coumarin (5 mmol)

-

This compound (see table for molar equivalents)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Open vessel with a CaCl2 drying tube

-

Spoon-headed glass rod

Procedure:

-

In a fume cupboard, add the substituted coumarin (5 mmol) to an open vessel cooled to 0-5 °C with an ice-water bath.

-

Add this compound in portions as per the required stoichiometry and mix thoroughly with a spoon-headed glass rod.

-

Allow the reaction mixture to reach ambient temperature and leave it standing for the time specified in the table under anhydrous conditions (protected by a CaCl2 drying tube).

-

After the reaction is complete, add crushed ice to the mixture and stir well.

-

Filter the solid product and wash it successively with saturated aqueous sodium bicarbonate solution and water.

-

Dry the product to obtain it in a nearly pure form. Further purification can be achieved by column chromatography on silica gel or alumina followed by crystallization.[2]

Caption: Experimental workflow for the synthesis of brominated coumarins.

Synthesis of 2-Substituted-1H-benzo[d]imidazoles

Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antiulcer, antihypertensive, and anticancer properties. The synthesis of 2-substituted-1H-benzo[d]imidazoles can be efficiently achieved through the oxidative cyclization of o-phenylenediamine and various aldehydes using this compound as a mild and user-friendly oxidizing agent.

Quantitative Data for Synthesis of 2-Substituted-1H-benzo[d]imidazoles

| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetonitrile | 2.5 | 85 |

| 2 | p-Chlorobenzaldehyde | Acetonitrile | 2.0 | 87 |

| 3 | p-Nitrobenzaldehyde | Acetonitrile | 3.0 | 82 |

| 4 | p-Methoxybenzaldehyde | Acetonitrile | 3.5 | 80 |

| 5 | Cinnamaldehyde | Acetonitrile | 4.0 | 78 |

| 6 | Furfural | Acetonitrile | 3.0 | 81 |

Experimental Protocol: Synthesis of 2-Substituted-1H-benzo[d]imidazoles

Materials:

-

o-Phenylenediamine (1 mmol)

-

Substituted aldehyde (1 mmol)

-

This compound (1 mmol)

-

Acetonitrile (5 mL)

-

Saturated sodium bicarbonate solution

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

In a round bottom flask, dissolve o-phenylenediamine (1 mmol) and the substituted aldehyde (1 mmol) in acetonitrile (5 mL).

-

Add this compound (1 mmol) to the solution and stir the mixture at room temperature for the time specified in the table.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the pure 2-substituted-1H-benzo[d]imidazole.

Caption: Experimental workflow for the synthesis of 2-substituted benzimidazoles.

Signaling Pathways of Synthesized Pharmaceutical Intermediates

The pharmaceutical importance of the synthesized coumarin and benzimidazole derivatives lies in their diverse biological activities. While the specific brominated derivatives may have unique activities, the general mechanisms of action for these classes of compounds are well-studied.

Anticancer Mechanism of Coumarin Derivatives

Coumarin derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Caption: Simplified signaling pathway for the anticancer activity of coumarins.

Antiviral Mechanism of Benzimidazole Derivatives

Many benzimidazole derivatives exhibit antiviral activity by targeting viral enzymes or processes essential for viral replication. For instance, some benzimidazoles are known to inhibit viral polymerases or helicases.

Caption: General mechanism of antiviral action for benzimidazole derivatives.

Preparation of this compound

This stable, orange solid complex can be readily prepared in the laboratory.

Experimental Protocol: Preparation of this compound

Materials:

-

1,4-Dioxane (92 mmol, 8.1 g, 8 mL), ice-cold

-

Bromine (58.1 mmol, 9.3 g, 3 mL)

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

Desiccator

Procedure:

-

In a fume cupboard, place ice-cold 1,4-dioxane in a beaker with a magnetic stir bar and place it in an ice bath.

-

Slowly add bromine dropwise to the cold, stirring 1,4-dioxane. An orange solid will precipitate.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.

-

Filter the orange product using a Buchner funnel.

-

Wash the solid with a small amount of cold 1,4-dioxane.

-

Dry the product in a desiccator under reduced pressure.

-

The resulting this compound (yield ~65%) is an orange solid.[2] Store in a refrigerator.

Caption: Workflow for the preparation of this compound.

References

Application Notes and Protocols for Reactions Involving 1,4-Dioxane Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane dibromide (DD), a complex of bromine and 1,4-dioxane, serves as a convenient and effective solid brominating agent.[1] This orange-colored solid is considered a "soft acting" brominating reagent, making it suitable for reactions with highly reactive systems.[2] Its solid form offers significant advantages over handling liquid bromine, improving procedural simplicity and safety.[1] Key applications include the highly regioselective electrophilic bromination of aromatic compounds, such as coumarins and phenols, and the α-bromination of ketones.[1][2] Notably, it has been successfully utilized in solvent-free reaction conditions, which enhances its environmental friendliness and can lead to faster, more efficient reactions with higher product purity compared to solvent-based methods.[1]

Reagent Profile

| Property | Value |

| Chemical Name | 1,4-Dioxane, compound with bromine (1:1)[3] |

| Synonyms | Dioxane dibromide, Bromine-1,4-dioxane complex[4][5] |

| CAS Number | 15481-39-7[6] |

| Molecular Formula | C₄H₈Br₂O₂[6] |

| Molecular Weight | 247.91 g/mol [3][6] |

| Appearance | Orange-coloured solid[7] / Clear red Liquid[3] |

| Melting Point | 60-61 °C[3][8] |

Safety Precautions and Handling

Reactions involving this compound and its precursor, 1,4-dioxane, require strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

Engineering Controls:

-

All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors or fumes, such as the liberated hydrogen bromide gas during reactions.[7][9][10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][11]

-

All metal parts of the equipment must be grounded to prevent ignition of vapors by static electricity discharge.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear NIOSH-approved safety goggles or glasses.[9][10]

-

Hand Protection: Butyl gloves are recommended. Always consult the glove manufacturer's resistance guide.[9]

-

Skin and Body Protection: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[9][10]

Safe Handling:

-

Keep away from sources of ignition such as open flames, hot surfaces, and sparks.[5][11]

-

Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[4][9] The prepared solid reagent should be stored in a refrigerator below 0 °C.[7]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[5][9]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[5][9]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediate medical attention is required.[5][9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[5][9]

Experimental Protocols

Protocol 1: Preparation of this compound (DD)

This protocol details the synthesis of the solid this compound complex from liquid bromine and 1,4-dioxane, adapted from the procedure reported by Chaudhuri et al.[7]

Materials:

-

1,4-Dioxane (reagent grade)

-

Bromine

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus

-

Desiccator

Procedure:

-

Place 8 mL (8.1 g, 92 mmol) of 1,4-dioxane in a flask and cool it in an ice-water bath.[7]

-

While stirring, add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane. An orange-colored solid will precipitate.[7]

-

After the addition is complete, remove the flask from the ice bath and continue stirring the reaction mixture at room temperature for an additional 2 hours.[7]

-

Filter the resulting orange solid product.[7]

-

Wash the solid with a small amount of cold dioxane.[7]

-

Dry the product in a desiccator under reduced pressure. The typical yield is around 65%.[7]

-

Store the dried this compound in a tightly sealed container in a refrigerator at a temperature below 0 °C for long-term stability.[7]

References

- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy BROMINE-1,4-DIOXANE COMPLEX from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI [echemi.com]

- 4. BROMINE-1,4-DIOXANE COMPLEX - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. prepchem.com [prepchem.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. wcu.edu [wcu.edu]

- 11. chemos.de [chemos.de]

Synthesis of Heterocyclic Compounds: Applications of 1,4-Dioxane Dibromide and 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds, highlighting the roles of 1,4-dioxane dibromide as a brominating agent and 1,4-dioxane as a versatile solvent. The following sections offer insights into specific synthetic methodologies, quantitative data, and reaction pathways to aid in the design and execution of experiments in heterocyclic chemistry.

Application of this compound in the Bromination of Heterocycles

This compound is a stable, solid complex of dioxane and bromine, which serves as a convenient and efficient reagent for the regioselective bromination of various heterocyclic systems. Its solid nature makes it easier to handle compared to liquid bromine.

Regioselective Bromination of Coumarins

A prominent application of this compound is the solvent-free, regioselective bromination of coumarin derivatives. This method is noted for its simplicity, efficiency, and mild reaction conditions.[1][2]

-

Preparation of this compound: To ice-cold 1,4-dioxane (8 mL, 92 mmol), slowly add bromine (3 mL, 58.1 mmol) dropwise with constant stirring. An orange solid will precipitate. After the addition is complete, continue stirring at room temperature for 2 hours. Filter the orange product, wash with cold dioxane, and dry under reduced pressure. The yield is typically around 65%. Store the reagent at temperatures below 0 °C.[3]

-

Bromination Procedure: In a fume hood, cool the neat substituted coumarin (5 mmol) to 0-5 °C in an open vessel fitted with a CaCl2 drying tube. Add the required stoichiometric amount of this compound in portions and mix thoroughly with a glass rod. Allow the reaction mixture to gradually warm to room temperature and let it stand for the time specified in Table 1.[3][4]

-

Work-up: Add crushed ice to the reaction mixture and stir well. Filter the solid product, wash successively with saturated aqueous sodium bicarbonate solution and water. Dry the product to obtain a nearly pure compound. Further purification can be achieved by column chromatography or crystallization.[3][4]

| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |

| 1 | Coumarin | 1.1 | 2 | 3-Bromocoumarin | 92 |

| 2 | 7-Methoxycoumarin | 1.1 | 1.5 | 3-Bromo-7-methoxycoumarin | 95 |

| 3 | 4-Methylcoumarin | 1.1 | 3 | 3-Bromo-4-methylcoumarin | 89 |

| 4 | 6-Chlorocoumarin | 1.1 | 2.5 | 3-Bromo-6-chlorocoumarin | 91 |

Table 1: Summary of quantitative data for the solvent-free bromination of various coumarin derivatives using this compound.

Caption: Mechanism of coumarin bromination.

Application of 1,4-Dioxane as a Solvent in Heterocyclic Synthesis

1,4-Dioxane is a versatile and widely used solvent in organic synthesis due to its miscibility with water and many organic solvents, its relatively high boiling point (101 °C), and its ability to act as a ligand in transition metal-catalyzed reactions.[5] It is frequently employed in one-pot, multicomponent reactions for the synthesis of various heterocyclic compounds.

One-Pot Synthesis of Thiazole Derivatives

A convenient method for synthesizing thiazole derivatives involves a one-pot, three-component reaction in dioxane, which serves as an effective solvent for the reactants and facilitates the reaction.[3]

-

Reaction Setup: In a round-bottom flask, combine 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 mmol), thiosemicarbazide (1 mmol), and the appropriate hydrazonoyl chloride (1 mmol) in 20 mL of dioxane.

-

Reaction Conditions: Add a catalytic amount of triethylamine (TEA) to the mixture and reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, a precipitate will form. Filter the solid product, wash with methanol, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.[3]

| Entry | Hydrazonoyl Chloride | Reaction Time (h) | Product | Yield (%) |

| 1 | N-phenyl-2-oxopropanehydrazonoyl chloride | 2.5 | 2-(2-(1-(2-(2-(benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinyl)-4-methyl-5-(phenylazo)thiazole | 78 |

| 2 | Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | 3 | Ethyl 2-(2-(1-(2-(2-(benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinyl)-4-oxo-4,5-dihydrothiazole-5-carboxylate | 75 |

| 3 | 2-Oxo-N,2-diphenylacetohydrazonoyl chloride | 2 | 2-(2-(1-(2-(2-(benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinyl)-4-phenyl-5-(phenylimino)thiazol-4(5H)-one | 82 |

Table 2: Summary of quantitative data for the one-pot synthesis of thiazole derivatives in dioxane.[3]

Caption: Workflow for one-pot thiazole synthesis.

Synthesis of Pyrazole Derivatives

1,4-Dioxane is also utilized as a solvent in the synthesis of pyrazole derivatives, particularly in reactions involving deprotection steps.

-

Reaction Setup: Dissolve the Boc-protected pyrazole intermediate in 1,4-dioxane.

-

Deprotection: Add a solution of HCl in dioxane (e.g., 4M) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.

-

Work-up: Evaporate the solvent under reduced pressure to obtain the crude pyrazole product, which can be further purified by crystallization or chromatography.

Caption: Role of dioxane in pyrazole synthesis.

Conclusion

This compound is a valuable reagent for the selective bromination of heterocyclic compounds, offering a safe and efficient alternative to liquid bromine. The solvent-free conditions for coumarin bromination exemplify a green chemistry approach. Furthermore, 1,4-dioxane as a solvent plays a crucial role in the synthesis of a wide array of heterocycles, particularly in multicomponent reactions, by providing a suitable reaction medium and facilitating high-yield preparations. The protocols and data presented herein serve as a practical guide for researchers in the field of heterocyclic chemistry.

References

- 1. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sixty Solvents [chem.rochester.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,4-Dioxane Dibromide Mediated Reactions

Welcome to the technical support center for 1,4-Dioxane Dibromide mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their bromination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its advantages as a brominating agent?

A1: this compound (DD) is a solid, orange complex formed between 1,4-dioxane and bromine.[1] It serves as a convenient and safer alternative to handling liquid bromine. Key advantages include:

-

Solid and Stable: It is a stable solid that can be weighed accurately, allowing for precise stoichiometric control of the brominating agent. It can be stored for several months in a refrigerator.[1][2]

-

Safety: It mitigates the hazards associated with the high volatility and corrosiveness of liquid bromine.[1]

-

High Selectivity: In many cases, it provides excellent regioselectivity, particularly in solvent-free conditions.[3]

-

Solvent-Free Reactions: It is highly effective in solvent-free ("neat") conditions, which can lead to faster reactions, higher yields, and simpler work-ups.[1]

Q2: How should I store and handle this compound?

A2: this compound is hygroscopic and should be stored in a tightly sealed container in a refrigerator (below 0°C) to maintain its stability.[2] It is also flammable and should be kept away from heat, sparks, and open flames. Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q3: My reaction is not proceeding or is very slow. What are the possible causes?

A3: Several factors can contribute to a sluggish or stalled reaction:

-

Substrate Reactivity: The electronic nature of your substrate is critical. Aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CHO) are deactivated and may not react under standard conditions.[1]

-

Reagent Quality: The this compound may have degraded due to improper storage (exposure to moisture or heat).

-

Insufficient Mixing: In solvent-free reactions, thorough mixing of the solid reagent and the substrate is crucial for the reaction to proceed.

-

Low Temperature: While initial cooling is sometimes used to control exotherms, the reaction is typically run at room temperature.[2] If the ambient temperature is too low, the reaction rate may be significantly reduced.

Q4: I am observing the formation of multiple products or a dark-colored reaction mixture. What could be the cause?

A4: The formation of multiple products or a dark, tarry mixture often indicates side reactions. Common causes include:

-

Over-bromination: Using an excess of this compound can lead to the formation of di- or poly-brominated products, especially with highly activated substrates.

-

Side Reactions with Solvents: The use of certain organic solvents can lead to the formation of unidentified byproducts and a decrease in both yield and purity.[1] Solvent-free conditions are often superior.[1]

-

Substrate Decomposition: Some substrates may be unstable under the reaction conditions or in the presence of the liberated hydrogen bromide (HBr).

-

Oxidation: For sensitive substrates like anilines, oxidation can be a significant side reaction.

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A co-spot of your starting material alongside the reaction mixture will show the consumption of the starting material and the appearance of the product spot(s). It is advisable to use a developing system that provides good separation between the starting material and the expected product. Quenching a small aliquot of the reaction mixture and running an NMR can also provide a more detailed picture of the reaction's progress.

Troubleshooting Guides

Issue 1: Low Yield

Low product yield is a common issue. The following guide will help you diagnose and address potential causes.

Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yields.

Issue 2: Poor Regioselectivity (e.g., ortho- vs. para-substitution)

For substrates with multiple possible bromination sites, achieving the desired regioselectivity can be challenging.

-

Steric Hindrance: Bulky substituents on the aromatic ring can hinder bromination at the ortho-position, favoring para-substitution.

-

Electronic Effects: The electronic nature of the substituents directs the regioselectivity. Electron-donating groups activate the ortho- and para-positions, while electron-withdrawing groups direct to the meta-position (though the reaction is less favorable).

-

Temperature: Lower reaction temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product.

-

Solvent: The choice of solvent can influence the reactivity of the brominating species and thus the regioselectivity. Solvent-free conditions often provide high selectivity.[3]

Caption: Decision tree for troubleshooting poor regioselectivity in aromatic brominations.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the bromination of various substrates using this compound.

Table 1: Bromination of Substituted Coumarins (Solvent-Free)

| Entry | Substrate | Molar Equiv. of DD | Time (h) | Product | Yield (%) |

| 1 | 7-Methoxycoumarin | 1.1 | 2.0 | 3-Bromo-7-methoxycoumarin | 82 |

| 2 | 7-Hydroxycoumarin | 1.1 | 2.5 | 3-Bromo-7-hydroxycoumarin | 85 |

| 3 | 4-Methylcoumarin | 1.2 | 3.0 | 3-Bromo-4-methylcoumarin | 78 |

| 4 | 6-Methylcoumarin | 1.2 | 3.5 | 3-Bromo-6-methylcoumarin | 75 |

| 5 | 7-Methoxy-4-methylcoumarin | 1.1 | 1.5 | 3-Bromo-7-methoxy-4-methylcoumarin | 92 |